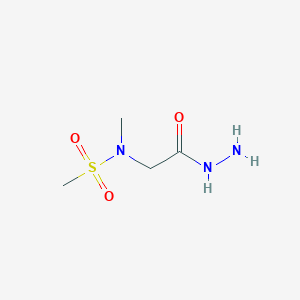
4-Chloro-3-iodo-1-methyl-1H-indazole
Vue d'ensemble
Description
“4-Chloro-3-iodo-1-methyl-1H-indazole” is a chemical compound with the CAS Number: 1015846-58-8 . It has a molecular weight of 292.51 and its IUPAC name is 4-chloro-3-iodo-1-methyl-1H-indazole . The compound is solid in physical form .
Synthesis Analysis
The synthesis of indazoles, including “4-Chloro-3-iodo-1-methyl-1H-indazole”, often involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The linear formula of “4-Chloro-3-iodo-1-methyl-1H-indazole” is C8H6ClIN2 . Its InChI code is 1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 368.6±22.0 °C and a predicted density of 1.933±0.06 g/cm3 . It should be stored in a dark place, in an inert atmosphere, at a temperature of 2-8°C .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches and Isomerization : 1H- and 2H-indazolyl derivatives, including 4-Chloro-3-iodo-1-methyl-1H-indazole, show potential biological interest. Synthetic methods and the effects of temperature and base on the course of reactions have been explored, emphasizing the isomerization processes between different forms (Isin, Jonge, & Castagnoli, 2001).
Structural Analysis through X-Ray Crystallography : The structures of NH-indazoles, including derivatives like 4-Chloro-3-iodo-1-methyl-1H-indazole, have been determined using X-ray crystallography. This analysis provides insights into molecular shapes and interactions (Teichert et al., 2007).
Biological and Chemical Applications
Anticancer Drug Research : Indazole derivatives, including 4-Chloro-3-iodo-1-methyl-1H-indazole, are being studied for their potential as anticancer drugs. Research has focused on the stability, protein binding, and cytotoxicity of these compounds (Groessl et al., 2007).
Inhibitors for Acidic Iron Corrosion : Indazole and its derivatives have been investigated as corrosion inhibitors for iron in acidic conditions, demonstrating their potential in industrial applications (Babić-Samardžija et al., 2005).
Antioxidant Properties : Indazole derivatives have been synthesized and their antioxidant activities evaluated. This research provides insights into the potential therapeutic applications of these compounds (Polo et al., 2016).
Molecular Analysis and Synthesis
Crystal Structure Analysis : The crystal structure of various indazole derivatives has been determined, providing valuable information on molecular configuration and potential functional applications (Chicha et al., 2014).
Design of Ruthenium Anticancer Drugs : Research into the synthesis and characterization of ruthenium complexes with indazole derivatives, including 4-Chloro-3-iodo-1-methyl-1H-indazole, highlights their potential in cancer therapy (Reisner et al., 2005).
Synthesis of Energetic Salts : Indazole derivatives have been used in the synthesis of energetic salts, demonstrating their applicability in materials science and chemistry (Wang et al., 2007).
Orientations Futures
Indazoles, including “4-Chloro-3-iodo-1-methyl-1H-indazole”, have a wide range of applications in pharmaceuticals and agrochemicals, and emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance .
Propriétés
IUPAC Name |
4-chloro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFCCUBVRYSOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650990 | |
| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-1-methyl-1H-indazole | |
CAS RN |
1015846-58-8 | |
| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl [2-mercapto-5-(4-methylphenyl)-1H-imidazol-1-yl]acetate](/img/structure/B1416131.png)







